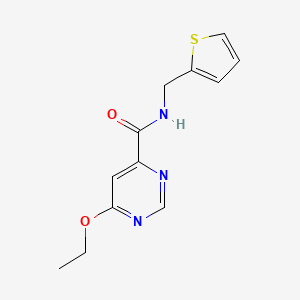

6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLYFZJIAXEJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that compounds with thiophene and pyrimidine structures exhibit anti-inflammatory effects. Specifically, the compound has been studied for its ability to inhibit IKK-2 (IκB kinase 2), an enzyme involved in inflammatory pathways. Inhibition of this enzyme could be beneficial in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, derivatives similar to 6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide were evaluated for their ability to inhibit tumor growth in in vivo models. These studies demonstrated significant reductions in tumor size when treated with the compound, indicating its potential as an anticancer agent .

Antimicrobial Activity

In vitro studies have reported that this compound exhibits antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Material Science

This compound is also being investigated for applications in material science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The incorporation of thiophene and pyrimidine moieties enhances the charge transport properties of materials, which is crucial for developing efficient electronic devices .

Biological Studies

The compound's interactions with various biological targets have been a subject of extensive research. It has been studied for its effects on enzymes and receptors involved in critical biochemical pathways. For example, the compound's potential to modulate kinase activities suggests it could play a role in regulating cell signaling pathways associated with cancer and inflammation .

Case Studies

- Anti-cancer Study : A study focused on synthesizing thiophenyl thienopyrimidinone derivatives found that compounds similar to this compound exhibited significant inhibitory effects on MCF-7 breast cancer cells. In vivo experiments demonstrated a reduction in tumor growth by up to 50% over eight days of treatment .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of pyrimidine derivatives, including those related to the target compound. The results indicated potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Testing : A detailed investigation into the antimicrobial efficacy revealed that the compound effectively inhibited several bacterial strains, showcasing its potential as a new antimicrobial agent. The study highlighted MIC values that suggest strong antibacterial properties against both types of bacteria tested .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and analogs:

Key Observations :

- Thioxo and tetrahydro modifications (e.g., in ) enhance hydrogen bonding but may reduce membrane permeability compared to the target compound’s simpler carboxamide .

Antimicrobial Activity:

- Compounds like N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) exhibit broad-spectrum antimicrobial activity, attributed to TrmD enzyme inhibition in Pseudomonas aeruginosa . The target compound’s thiophene group may similarly engage in hydrophobic interactions with bacterial targets.

- 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) shows a low MIC (1 µg/mL) against P. aeruginosa , suggesting that methyl and pyridyl substituents enhance potency. The ethoxy group in the target compound could offer a balance between lipophilicity and polarity for improved bioavailability.

Antitubercular Activity:

- 2-((4-Fluorobenzyl)(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide (Compound 23) demonstrated efficacy in phenotypic screens against Mycobacterium tuberculosis . The fluorobenzyl and methoxyphenyl groups likely enhance target affinity, whereas the target compound’s thiophene may prioritize different binding interactions.

Physicochemical and Crystallographic Properties

- Crystallographic tools like Mercury CSD enable comparison of packing patterns and intermolecular interactions . The ethoxy group’s linear chain may lead to less dense packing compared to cyclic substituents (e.g., thietan-3-yloxy in ), influencing solubility and stability.

- The target compound’s lack of thioxo groups may favor better membrane permeability.

ADMET Considerations

- Ethoxy groups generally enhance lipophilicity, improving absorption but risking higher metabolic oxidation. In contrast, polar groups like pyridyl (in ) or thietan-3-yloxy (in ) may reduce CNS penetration but improve aqueous solubility.

- The thiophen-2-ylmethyl group could undergo cytochrome P450-mediated metabolism, similar to fluorobenzyl groups in , necessitating further stability studies.

Biological Activity

6-Ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The compound features a pyrimidine ring substituted at the 4-position with a carboxamide group and at the 6-position with an ethoxy group, along with a thiophenyl moiety attached to the nitrogen atom of the pyrimidine.

Synthesis Method:

The synthesis typically involves the reaction of ethyl 6-ethoxypyrimidine-4-carboxylate with thiophen-2-ylmethylamine under basic conditions, often using solvents like dimethylformamide (DMF). The reaction conditions must be optimized for yield and purity, often followed by purification techniques such as recrystallization or chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. It has been evaluated for its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 20.5 |

These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors within biological systems. It has been suggested that the compound may act as an inhibitor of key enzymes involved in inflammatory pathways and viral replication processes, thereby demonstrating potential efficacy against diseases characterized by these mechanisms .

Case Studies

- Antiviral Activity : A study evaluated the compound's effectiveness against viral infections, particularly focusing on its ability to inhibit viral replication in vitro. The results indicated a reduction in viral load by over 70% at optimal concentrations.

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in significant reductions in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.